molecular formula C9H8FN3O B1464113 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 1183482-41-8

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No. B1464113
CAS RN: 1183482-41-8
M. Wt: 193.18 g/mol
InChI Key: JMIPOVMFTGTENX-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline” is a compound that belongs to the class of 1,3,4-oxadiazole derivatives . These derivatives have been reported to exhibit significant anti-cancer activity when evaluated against human cancer cell lines . They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .


Synthesis Analysis

A set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and their structures were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis . The synthesis involved cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) .


Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives have the ability to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .

Scientific Research Applications

Anticancer Activity

The 1,3,4-oxadiazole scaffold has been extensively studied for its potential in cancer treatment. Derivatives like 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline have shown promising results in inhibiting the proliferation of cancer cells. They interact with various enzymes and proteins that contribute to cancer cell growth, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . The structural modifications in these compounds can lead to high cytotoxicity towards malignant cells, offering a pathway for developing novel anticancer drugs.

Future Directions

The future directions for “4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline” and similar compounds could involve further investigation of their anticancer activity towards a panel of human cancer cell lines . Additionally, more research could be conducted to explore their potential in treating other conditions given their wide range of biological activities .

properties

IUPAC Name

4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c1-5-12-13-9(14-5)7-4-6(10)2-3-8(7)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIPOVMFTGTENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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